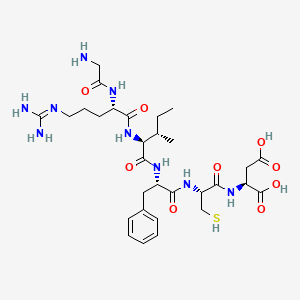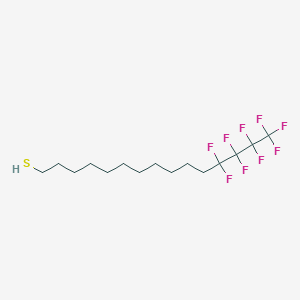![molecular formula C8H8N2O5 B14249894 Phenol, 4-[(acetyloxy)amino]-2-nitro- CAS No. 374589-62-5](/img/structure/B14249894.png)
Phenol, 4-[(acetyloxy)amino]-2-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[(acetyloxy)amino]-2-nitro- is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetyloxyamino group, and a nitro group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated phenolic compounds.
科学研究应用
Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol, 4-nitro-: Lacks the acetyloxyamino group, making it less reactive in certain chemical reactions.
Phenol, 4-amino-2-nitro-: Contains an amino group instead of the acetyloxyamino group, leading to different reactivity and biological activity.
Phenol, 4-acetoxy-2-nitro-: Similar structure but with different functional groups, affecting its chemical and biological properties.
Uniqueness
Phenol, 4-[(acetyloxy)amino]-2-nitro- is unique due to the presence of both acetyloxyamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
374589-62-5 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC 名称 |
(4-hydroxy-3-nitroanilino) acetate |
InChI |
InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3 |
InChI 键 |
GQBBHRPIAUXBRF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
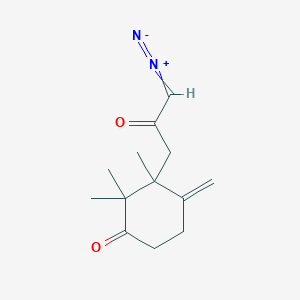
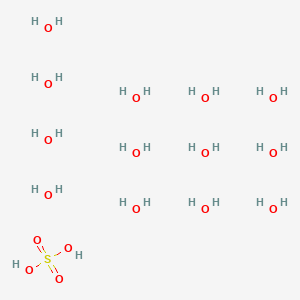
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
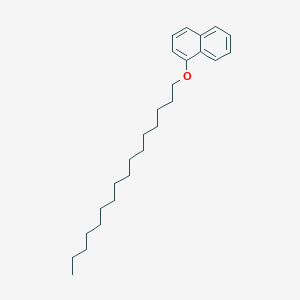

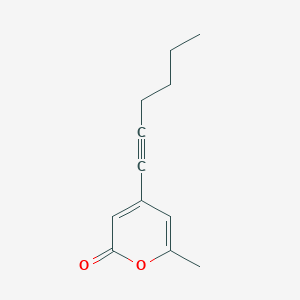
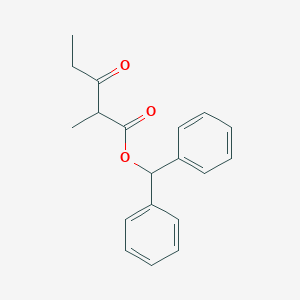
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
